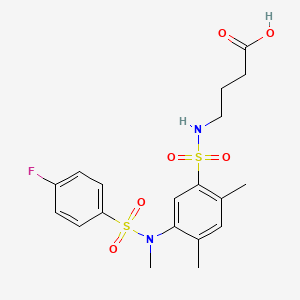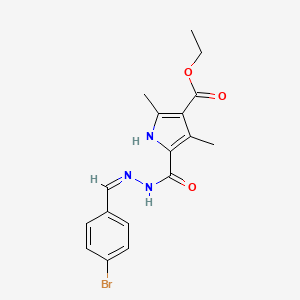
(Z)-ethyl 5-(2-(4-bromobenzylidene)hydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a series of novel pyrazole-hydrazone derivatives containing an isoxazole moiety were synthesized . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Applications De Recherche Scientifique
Levodopa and Decarboxylase Inhibitors
Levodopa, when combined with decarboxylase inhibitors such as benserazide and carbidopa, is used in Parkinson's disease treatment to enhance levodopa's availability in the brain while reducing peripheral side effects. These combinations are symptomatic and palliative, aiming to improve patient quality of life by reducing necessary levodopa dosages and minimizing gastrointestinal side effects (Pinder et al., 2012).
Brominated Flame Retardants
Novel brominated flame retardants (NBFRs), including compounds with bromobenzyl groups, are used in various consumer goods and have been studied for their occurrence in indoor environments and potential health risks. The need for more research on their environmental fate, behavior, and toxicity is highlighted due to their persistence and bioaccumulation potential (Zuiderveen et al., 2020).
Antioxidant Activity
The study of antioxidants, including those derived from chemical structures similar to the query compound, is critical in various fields such as food engineering, medicine, and pharmacy. Methods used to determine antioxidant activity, including chemical and electrochemical assays, have been reviewed, providing insights into the evaluation of complex samples and the development of new antioxidants (Munteanu & Apetrei, 2021).
Psychotropic Drug Development
Research on phosphorylated carboxylic acids and their derivatives, including phosphorylacetohydrazides, has shown potential for developing drugs with psychotropic activity. These compounds have been evaluated for their effects on memory, learning, and behavior, indicating a promising area for novel therapeutic agents (Semina et al., 2016).
Catalytic Performance in Petrochemical Processes
The role of nano-sized catalysts, such as ZSM-5, in petrochemical processes has been reviewed, demonstrating how crystal size affects catalytic performance, including selectivity, conversion, and stability. This area of research is critical for optimizing industrial processes and developing more efficient catalysts (Mohammadparast et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-[[(Z)-(4-bromophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-4-24-17(23)14-10(2)15(20-11(14)3)16(22)21-19-9-12-5-7-13(18)8-6-12/h5-9,20H,4H2,1-3H3,(H,21,22)/b19-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCLBCAAGJECMI-OCKHKDLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 5-(2-(4-bromobenzylidene)hydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)
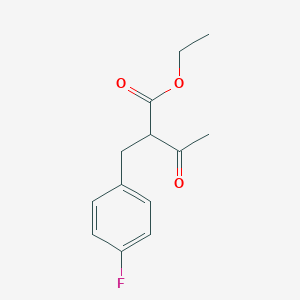

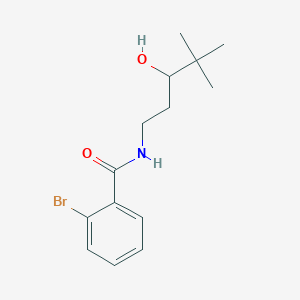
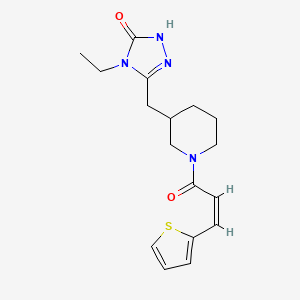
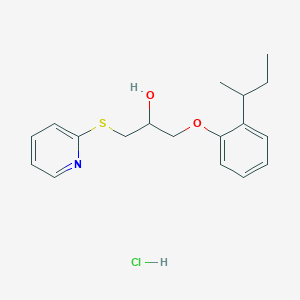
![Ethyl 3-[8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2549483.png)
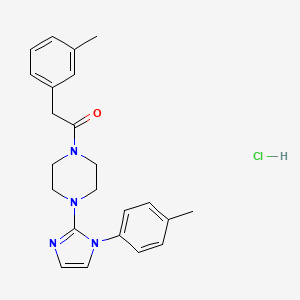
![5-Methyl-7-phenyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549487.png)
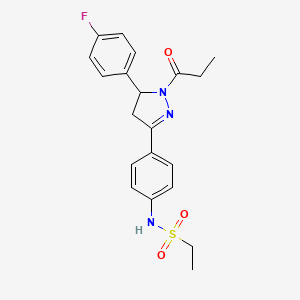
![{1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2549493.png)
![7-(3,4-dimethylphenyl)-2-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549494.png)
![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
